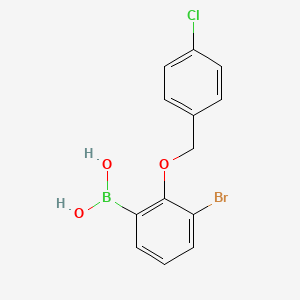

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

説明

BenchChem offers high-quality (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-23-9 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid synthesis route

An In-depth Technical Guide to the Synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two primary stages: the protection of a phenolic precursor via Williamson ether synthesis, followed by a palladium-catalyzed Miyaura borylation. This guide offers detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices, tailored for researchers, scientists, and professionals in drug development. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction is one of the most frequently utilized methods in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are common structural cores in numerous drug candidates.[1][3] The target molecule, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, is a valuable intermediate that combines the functionalities of a boronic acid for subsequent coupling reactions with an aryl bromide for further diversification, and a protected phenol, making it a versatile scaffold for the synthesis of complex molecules.

The stability, low toxicity, and high functional group tolerance of arylboronic acids contribute to their widespread adoption in drug discovery programs.[3] The synthesis of these compounds, therefore, is of critical importance. This guide will focus on a logical and efficient pathway to (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, starting from readily available precursors.

Strategic Synthesis Design

The synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is most effectively approached through a two-step sequence. This strategy is outlined below and is designed to maximize yield and purity while ensuring operational simplicity.

Caption: Overall two-step synthesis strategy.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection of the target molecule. The boronic acid functionality can be installed from the corresponding aryl bromide. The ether linkage can be formed from a phenol and an alkyl halide. This leads to the selection of 3-bromo-2-hydroxytoluene and 4-chlorobenzyl bromide as key starting materials.

Step 1: Williamson Ether Synthesis for Phenolic Protection

The initial step involves the protection of the hydroxyl group of 3-bromo-2-hydroxytoluene with 4-chlorobenzyl bromide. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yields.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocol: Synthesis of 1-Bromo-2-((4-chlorobenzyl)oxy)-3-methylbenzene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Bromo-2-hydroxytoluene | 187.04 | 5.00 g | 26.7 mmol | 1.0 |

| 4-Chlorobenzyl bromide | 205.48 | 6.05 g | 29.4 mmol | 1.1 |

| Potassium carbonate (K₂CO₃) | 138.21 | 5.54 g | 40.1 mmol | 1.5 |

| Acetone | 58.08 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-hydroxytoluene (5.00 g, 26.7 mmol) and acetone (100 mL).

-

Add potassium carbonate (5.54 g, 40.1 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chlorobenzyl bromide (6.05 g, 29.4 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-((4-chlorobenzyl)oxy)-3-methylbenzene as a white solid.

Step 2: Palladium-Catalyzed Miyaura Borylation

The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation is a powerful and versatile method for this transformation, offering high functional group tolerance and excellent yields.[4][5][6]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.

-

Transmetalation: The boron-containing reagent, bis(pinacolato)diboron (B₂pin₂), undergoes transmetalation with the Pd(II) complex, transferring the boryl group to the palladium center.

-

Reductive Elimination: The aryl and boryl groups on the palladium reductively eliminate to form the desired arylboronate ester and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle of Miyaura borylation.

Experimental Protocol: Synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Bromo-2-((4-chlorobenzyl)oxy)-3-methylbenzene | 312.63 | 5.00 g | 16.0 mmol | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 4.87 g | 19.2 mmol | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.35 g | 0.48 mmol | 0.03 |

| Potassium acetate (KOAc) | 98.14 | 4.71 g | 48.0 mmol | 3.0 |

| 1,4-Dioxane | 88.11 | 80 mL | - | - |

Procedure:

-

In an oven-dried Schlenk flask, combine 1-bromo-2-((4-chlorobenzyl)oxy)-3-methylbenzene (5.00 g, 16.0 mmol), bis(pinacolato)diboron (4.87 g, 19.2 mmol), Pd(dppf)Cl₂ (0.35 g, 0.48 mmol), and potassium acetate (4.71 g, 48.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (80 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) or by purification on silica gel.

-

Purify the crude product by recrystallization or column chromatography to obtain (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the expected regions, a singlet for the benzylic CH₂ group, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Carbons of the aromatic rings and the benzylic CH₂ group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | A sharp melting point range, consistent with a pure compound.[7] |

Safety Considerations

-

3-Bromo-2-hydroxytoluene: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Chlorobenzyl bromide: Lachrymator. Handle in a well-ventilated fume hood.

-

Palladium catalysts: Can be flammable. Handle with care.

-

1,4-Dioxane: Peroxide-forming solvent. Use freshly distilled or inhibitor-free solvent.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. By employing a strategic Williamson ether synthesis followed by a palladium-catalyzed Miyaura borylation, this valuable building block can be accessed in good yield and high purity. The provided protocols and mechanistic insights are intended to empower researchers in the field of drug discovery to confidently synthesize this and related compounds for the advancement of their research programs.

References

- Vertex AI Search. (2024). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry.

- ACS Publications. (n.d.).

- PubMed Central. (n.d.). Palladium-catalyzed borylation of aryl (pseudo)

- Organic Chemistry Portal. (n.d.). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane.

- ACS Publications. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters.

- Smolecule. (2023). Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4.

- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

- ACS Publications. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.

- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

- Synblock. (n.d.). CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid.

- Echemi. (n.d.). (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.

- Organic Syntheses. (n.d.). Procedure.

- Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-hydroxyphenyl boronic acid | CAS 89488-24-4 | SCBT.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid 849052-23-9.

- Fluorochem. (n.d.). (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid.

- Benchchem. (n.d.). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.

- PubChem. (n.d.). 3-Bromo-2-hydroxyphenyl boronic acid | C6H6BBrO3 | CID 21917370.

- BLDpharm. (n.d.). 849052-18-2|(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2-(4 -chlorobenzyloxy)phenylboronic acid 849052-23-9 [sigmaaldrich.com]

Technical Guide: Characterization of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, a key building block in modern synthetic chemistry. The document details the compound's physicochemical properties, provides protocols for its characterization, and explores its primary applications, with a focus on Suzuki-Miyaura cross-coupling reactions. The guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a practical, in-depth understanding of this versatile reagent.

Introduction and Physicochemical Profile

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a bifunctional organoboron compound featuring both a boronic acid moiety and an aryl bromide. This unique combination makes it an invaluable substrate for sequential or site-selective cross-coupling reactions, enabling the synthesis of complex molecular architectures. The 4-chlorobenzyl ether group provides steric bulk and modulates the electronic properties of the phenyl ring, influencing reactivity and providing a handle for further functionalization.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become one of the most robust and versatile methods for forming carbon-carbon bonds.[1]

1.1. Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. This data is essential for safe handling, experimental design, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 849052-23-9 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₁BBrClO₃ | [2][3][4] |

| Molecular Weight | 341.39 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 104-109 °C | [2][5] |

| Purity | Typically ≥95% | [3] |

Synthesis and Structural Elucidation

While several synthetic routes to arylboronic acids exist, the most common laboratory-scale preparation involves a halogen-metal exchange followed by quenching with a trialkyl borate.[6] This section outlines a plausible synthetic pathway and the critical analytical techniques used to confirm the structure and purity of the final product.

2.1. Proposed Synthetic Pathway

A logical approach begins with the protection of 2,6-dibromophenol, followed by a selective lithium-halogen exchange and subsequent borylation.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.2. Detailed Experimental Protocol

This protocol provides a general procedure for coupling (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid with a generic aryl bromide.

Materials:

-

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid (1.2 equiv)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (Buchwald ligand) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene/Water (10:1 mixture, degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is oxygen-free.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Self-Validation and Causality:

-

Ligand Choice: SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps, increasing catalyst efficiency. [7]

-

Base: K₃PO₄ is a moderately strong base suitable for activating the boronic acid without causing significant protodeboronation of the starting material or product. [7]

-

Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducible results. [7]

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

-

ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. Available from: [Link]

-

ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). Available from: [Link]

-

ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Available from: [Link]

-

ACS Publications. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Available from: [Link]

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). Available from: [Link]

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]

-

PubChem. (3-Bromo-2-chlorophenyl)boronic acid. Available from: [Link]

-

Chemsrc. (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. (2025). Available from: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). Available from: [Link]

-

PubMed Central. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Available from: [Link]

-

PubMed Central. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Available from: [Link]

-

ResearchGate. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). Available from: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. 3-Bromo-2-(4 -chlorobenzyloxy)phenylboronic acid 849052-23-9 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]

- 5. CAS#:849052-23-9 | (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | Chemsrc [chemsrc.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Executive Summary

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a highly functionalized arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its unique substitution pattern, featuring an ortho-alkoxy group and a bromine atom, renders it a versatile bifunctional building block. This guide provides a comprehensive overview of its known physicochemical properties, an analysis of its structural characteristics, and a discussion of its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this document offers practical, field-proven insights into its handling and includes a representative experimental protocol for its use in Suzuki-Miyaura coupling, making it an essential resource for researchers in synthetic chemistry and drug development.

Molecular Identity and Structural Analysis

The structural architecture of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is key to its chemical behavior. The molecule incorporates a phenylboronic acid core, which is strategically substituted to allow for diverse chemical transformations.

-

CAS Number: 849052-23-9[1]

-

InChI Key: KBWXXELCTOFTRW-UHFFFAOYSA-N[3]

-

Canonical SMILES: OB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2

Caption: Chemical structure of the title compound.

The molecule's key features include:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is a mild Lewis acid and is the reactive site for Suzuki-Miyaura cross-coupling reactions.[4] Its boron atom is sp²-hybridized and possesses a vacant p-orbital.[4]

-

The Ortho-((4-chlorobenzyl)oxy) Group: The presence of a bulky substituent ortho to the boronic acid can exert significant steric influence, potentially affecting the rate and efficiency of coupling reactions. This alkoxy group may also form an intramolecular hydrogen bond with one of the hydroxyls of the boronic acid, a phenomenon known to decrease the overall acidity of the compound compared to its meta- or para-substituted isomers.[5]

-

The Bromine Atom: Located at the 3-position, the C-Br bond provides a second reactive handle for sequential or orthogonal cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic systems.

-

The 4-Chlorobenzyl Group: The electron-withdrawing chlorine atom on this distal phenyl ring can subtly modulate the electronic properties of the entire molecule.

Physicochemical Properties

A summary of the reported physical and chemical properties is provided below. This data is crucial for designing experiments, ensuring safe handling, and predicting the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 104-109 °C | [6] |

| Density | 1.59 g/cm³ | [6] |

| Boiling Point | 496.2 °C at 760 mmHg | [6] |

| Flash Point | 253.9 °C | [6] |

Solubility Profile

Based on the properties of analogous phenylboronic acids, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF). Phenylboronic acids generally exhibit high solubility in ethers and ketones.[4][7] Conversely, its solubility is predicted to be low in non-polar solvents like hexanes and carbon tetrachloride, as well as in water.[4][7]

Acidity and Lewis Acid Character

The boronic acid group functions as a Lewis acid, accepting a pair of electrons from a Lewis base, rather than as a Brønsted-Lowry acid that donates a proton. This Lewis acidity is fundamental to its role in transmetalation during the Suzuki-Miyaura catalytic cycle. The acidity is influenced by the electronic nature of the substituents on the phenyl ring.[8] While the electron-withdrawing bromine atom would typically increase acidity, the ortho-alkoxy group is known to form an intramolecular hydrogen bond, which can decrease the acidity of the boronic acid.[5] This internal coordination can stabilize the molecule and modulate its reactivity.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the coupling of the boronic acid with an organohalide or triflate. The general catalytic cycle is a well-established, three-step process involving a palladium catalyst.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The bifunctional nature of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid allows for selective and sequential couplings. The C-B(OH)₂ bond will readily participate in Suzuki coupling under standard conditions. The C-Br bond can be engaged in a subsequent coupling reaction, often requiring a different catalyst or more forcing conditions, providing a pathway to construct elaborate molecular architectures from a single starting material.

Experimental Protocols and Handling

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][10]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid with a generic aryl iodide (Ar-I). This protocol is illustrative and should be optimized for specific substrates.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid (1.1 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., anhydrous potassium carbonate, 2.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Potential Applications in Drug Discovery

Beyond their role in synthesis, boronic acids are recognized as a privileged class of enzyme inhibitors.[12] They can form reversible, covalent adducts with the catalytic serine residues in serine proteases, acting as transition-state analogs.[12] This mechanism has been successfully exploited in the development of inhibitors for enzymes such as β-lactamases.[12] The complex, three-dimensional structure of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid makes it an attractive scaffold for fragment-based drug design and for inclusion in screening libraries aimed at discovering novel therapeutic agents.

Conclusion

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, combined with its bifunctional reactivity, provide synthetic chemists with a powerful tool for the construction of complex molecular targets. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development settings.

References

-

Chemsrc. (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. [Link]

-

Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

PubChem. (3-Bromo-2-chlorophenyl)boronic acid. [Link]

-

Dąbrowski, M., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Leadbeater, N. E., & McGowan, C. M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

-

Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]

-

Gök, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

-

Nguyen, C. T., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

-

Novak, A. J., et al. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

-

Domańska, U., et al. (2010). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

Sources

- 1. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]

- 2. arctomsci.com [arctomsci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS#:849052-23-9 | (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions [mdpi.com]

- 10. (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

¹H NMR and ¹³C NMR data for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, a substituted arylboronic acid with potential applications in organic synthesis and medicinal chemistry.

Molecular Structure and Predicted NMR Spectra

The structure of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid brings together three key fragments: a substituted phenylboronic acid, a 4-chlorobenzyl group, and an ether linkage. The interplay of the electronic effects of the bromo, chloro, boronic acid, and alkoxy substituents governs the chemical shifts and coupling patterns observed in the NMR spectra.

Figure 1: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of both phenyl rings and the methylene protons of the benzyl group. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents.

Table 1: Predicted ¹H NMR Data for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.0 | s (broad) | - | 2H | B(OH)₂ | Protons on the boronic acid are typically broad and may exchange with water in the solvent. Their chemical shift is concentration and temperature dependent. |

| ~7.65 | d | ~7.5 | 1H | H-6 | This proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. It is coupled to H-5. |

| ~7.50 | d | ~8.5 | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing chlorine atom on the benzyl ring and are chemically equivalent. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.42 | d | ~8.5 | 2H | H-3', H-5' | These protons are meta to the chlorine atom and ortho to the CH₂ group. They are coupled to H-2' and H-6'. |

| ~7.35 | t | ~7.8 | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. |

| ~7.10 | d | ~7.8 | 1H | H-4 | This proton is ortho to the bromine atom and coupled to H-5, appearing as a doublet. |

| ~5.20 | s | - | 2H | O-CH₂ | The methylene protons are adjacent to an oxygen atom and a phenyl ring, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Data for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | This carbon is attached to the electronegative oxygen atom of the ether linkage, causing a strong downfield shift. |

| ~137 | C-1' | The quaternary carbon of the benzyl group attached to the CH₂ group. |

| ~135 | C-6 | Aromatic CH carbon, shifted downfield by the adjacent boronic acid group. |

| ~133 | C-4' | The carbon atom bearing the chlorine atom, its chemical shift is influenced by the heavy atom effect. |

| ~132 | C-5 | Aromatic CH carbon. |

| ~130 | C-2', C-6' | Aromatic CH carbons on the benzyl ring. |

| ~129 | C-3', C-5' | Aromatic CH carbons on the benzyl ring. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~115 | C-3 | The carbon atom attached to bromine, shifted upfield relative to other substituted carbons due to the heavy atom effect. |

| ~130 | C-1 | The carbon attached to the boron atom; its signal can be broad due to quadrupolar relaxation of the boron nucleus. This signal is often difficult to observe. |

| ~70 | O-CH₂ | The methylene carbon, shifted downfield due to the attached oxygen atom. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for structural confirmation, a systematic approach is essential. The following protocol outlines the key steps for acquiring ¹H, ¹³C, and 2D NMR spectra.

2.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar organic compounds like boronic acids. It also shifts the residual water peak away from many analyte signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters (500 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

2.3. 2D NMR for Unambiguous Assignments

While 1D spectra provide initial information, 2D NMR experiments are crucial for definitive structural proof.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule.

Figure 2: A typical workflow for NMR-based structure elucidation.

Self-Validating Data Interpretation through 2D NMR

The true power of this analytical approach lies in the synergy of different NMR experiments. The predicted assignments in Tables 1 and 2 can be rigorously confirmed using 2D NMR data. For instance, an HMBC spectrum would be expected to show a correlation between the methylene protons (O-CH₂, ~5.20 ppm) and the carbons of the benzyl ring (C-1', C-2', C-6') as well as the carbon of the phenylboronic acid ring to which the ether is attached (C-2). This unequivocally establishes the connectivity between the molecular fragments.

An In-depth Technical Guide to the Stability and Storage of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Introduction: A Key Building Block in Modern Drug Discovery

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, a highly functionalized arylboronic acid, has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[1] The intricate arrangement of a bromine atom, a 4-chlorobenzyl ether group, and a boronic acid moiety on the phenyl ring provides a versatile scaffold for the synthesis of novel drug candidates.

However, the very reactivity that makes this compound a valuable synthetic tool also predisposes it to various degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the stability profile and optimal storage conditions for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is paramount to ensure its quality, purity, and performance in sensitive synthetic applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation mechanisms, and robust protocols for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 849052-23-9 | [2][3] |

| Molecular Formula | C₁₃H₁₁BBrClO₃ | [2][3][4] |

| Molecular Weight | 341.39 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 104-109 °C | [3] |

| Solubility | Soluble in most polar organic solvents such as methanol, ethanol, and diethyl ether. Poorly soluble in nonpolar solvents like hexanes. | [1] |

Potential Degradation Pathways: A Mechanistic Perspective

The stability of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is influenced by several factors, including moisture, temperature, light, and pH. Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies.

Dehydration to Boroxines

A common and reversible degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][5] This process is typically promoted by heat and involves the loss of three molecules of water from three molecules of the boronic acid.

Caption: Reversible dehydration of boronic acid to boroxine.

The formation of boroxines can impact the stoichiometry of reactions if not accounted for, as it alters the effective molecular weight of the reagent. Fortunately, this process is reversible, and the boronic acid can often be regenerated by treatment with water.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a significant and often irreversible degradation pathway. The susceptibility to protodeboronation is highly dependent on the electronic properties of the aryl ring and the reaction conditions, particularly pH.

For arylboronic acids, protodeboronation can be catalyzed by both acid and base.[6] Electron-withdrawing substituents on the aromatic ring can increase the rate of base-catalyzed protodeboronation. In the case of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, the bromine atom and the ether oxygen exert competing electronic effects that will influence its susceptibility to this degradation pathway.

Caption: Protodeboronation of the parent compound.

Oxidative Degradation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, particularly in the presence of metal ions or under basic conditions.

Furthermore, the benzylic ether linkage in (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid presents an additional site for oxidative cleavage. This can result in the formation of 3-bromo-2-hydroxyphenylboronic acid and 4-chlorobenzaldehyde.

Caption: Oxidative cleavage of the benzylic ether linkage.

Recommended Storage and Handling Procedures

Given the susceptibility of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid to degradation, stringent storage and handling protocols are essential to maintain its integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, -20 °C is recommended. | Reduces the rate of chemical degradation, including dehydration and protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Light | Store in a light-proof container. | Protects the compound from potential photolytic degradation. |

| Container | Use a tightly sealed, amber glass vial or a container made of a chemically resistant polymer such as high-density polyethylene (HDPE). | Amber glass protects from light. A tight seal is crucial to prevent moisture ingress. Borosilicate glass is highly resistant to most chemicals.[7] HDPE is a suitable alternative for its good chemical resistance.[8] |

| Desiccation | Store in a desiccator, especially after opening. Consider using packaging with an integrated desiccant for highly sensitive applications. | Boronic acids are hygroscopic; minimizing exposure to moisture is critical to prevent hydrolysis and clumping.[9][10] |

Handling Procedures

-

Inert Atmosphere: Handle the solid in a glove box or under a stream of inert gas whenever possible.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Use clean, dry spatulas and weighing boats. Avoid introducing any contaminants into the storage container.

-

Repackaging: If the compound needs to be repackaged, do so under an inert atmosphere and into a suitable, pre-dried container.

-

Solution Stability: Solutions of arylboronic acids can also be susceptible to degradation. It is recommended to prepare solutions fresh for use. If storage of a solution is necessary, it should be done under an inert atmosphere at low temperature.

Stability Assessment: A Protocol for a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for assessing the purity and stability of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[11]

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed to generate potential degradation products and to demonstrate the specificity of the method. The parent compound should be subjected to the following stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV and visible light.

Recommended HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation

The HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Long-Term Stability and Retest Period

For research and development purposes, it is advisable to establish a re-test period for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. This is the period during which the material is expected to remain within its specifications when stored under the defined conditions.

Based on the known stability of arylboronic acids, a conservative re-test period of 6-12 months is recommended when stored under optimal conditions (-20 °C, inert atmosphere, protected from light and moisture). After this period, the material should be re-analyzed using a validated stability-indicating method to confirm its purity before use in critical applications. For GMP applications, a formal stability study according to ICH guidelines would be required to establish a definitive re-test date.[14][15]

Conclusion

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a valuable and versatile reagent in drug discovery. However, its complex structure and inherent reactivity necessitate a comprehensive understanding of its stability characteristics. By implementing the stringent storage and handling procedures outlined in this guide, and by employing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of this critical building block. A proactive approach to stability and storage is a cornerstone of reproducible and successful scientific research, ultimately accelerating the discovery and development of new medicines.

References

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025-08-10). ResearchGate. Retrieved from [Link]

-

General approach to compatibilizing mixed plastics through dynamic boronic ester bond formation. (2025-08-19). American Chemical Society. Retrieved from [Link]

-

Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]

-

Materials Compatability. University of Wisconsin-Madison. Retrieved from [Link]

-

The ¹H and¹³C NMR spectra of C₄H₈OBr₂ are shown. Deduce the structure of the compoun. Gauth. Retrieved from [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. (2020-03-23). Acta Scientific. Retrieved from [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019-11-08). MDPI. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021-03-02). PNAS. Retrieved from [Link]

-

Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

-

Moisture Scavenging Packaging For Diagnostic Test Strips, Pharmaceuticals, And Other Moisture Sensitive Products. Airnov. Retrieved from [Link]

-

Annex 10. ICH. Retrieved from [Link]

-

Phenylboronic acid. Wikipedia. Retrieved from [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023-07-13). European Medicines Agency. Retrieved from [Link]

-

Protective Packaging for Light-sensitive Foods. ResearchGate. Retrieved from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency. Retrieved from [Link]

-

A Guide to Chemical Compatibility & Plastic Suitability. Valency Lab. Retrieved from [Link]

-

Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

The effects of packaging on the stability of a moisture sensitive compound. PubMed. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. PMC - NIH. Retrieved from [Link]

-

Best Anti-Humidity Packaging Solutions | Moisture Protection by BENZ Packaging. (2025-02-27). BENZ Packaging. Retrieved from [Link]

- Process for the preparation of substituted phenylboronic acids. Google Patents.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Retrieved from [Link]

-

What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants?. (2018-03-16). Adhesives & Sealants Industry. Retrieved from [Link]

-

Glassware and Plasticware Properties. Arbor Scientific. Retrieved from [Link]

-

Expiration Dates and Retesting of Pharmaceutical Ingredients. ARL Bio Pharma. Retrieved from [Link]

-

Phenylboronic acid – preparation and application. (2024-01-09). Georganics. Retrieved from [Link]

-

Choosing laboratory plasticware with the right chemical compatibility. DWK Life Sciences. Retrieved from [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022-05-03). PubMed. Retrieved from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Retrieved from [Link]

-

stability-indicating hplc method: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. ResearchGate. Retrieved from [Link]

-

Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. (2024-07-22). Springer. Retrieved from [Link]

-

Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. (2024-07-07). PMC - NIH. Retrieved from [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022-10-28). PMC - NIH. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]

- 3. 3-溴-2-(4′-氯苄氧基)-苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arborsci.com [arborsci.com]

- 8. dwk.com [dwk.com]

- 9. Moisture Scavenging Packaging For Diagnostic Test Strips, Pharmaceuticals, And Other Moisture Sensitive Products [pharmaceuticalonline.com]

- 10. Best Anti-Humidity Packaging Solutions | Moisture Protection by BENZ Packaging [benz-packaging.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

Solubility of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a bespoke chemical entity, characteristic of the complex arylboronic acids utilized in modern synthetic and medicinal chemistry. Its utility, particularly in applications like the Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to its solubility profile in various organic solvents.[1][2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of boronic acid solubility, the unique challenges they present, and provide detailed, field-proven protocols for accurate solubility assessment. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in the Application of Arylboronic Acids

The solubility of a reagent is a fundamental parameter that dictates its utility in a chemical process.[3] For arylboronic acids, and specifically for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, the choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product in synthetic applications.[4] In the context of drug development, poor solubility of an active pharmaceutical ingredient (API) or its intermediates can lead to challenges in formulation, bioavailability, and overall therapeutic efficacy.[5][6][7]

This guide will provide a detailed exploration of the factors governing the solubility of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, with a focus on providing practical, actionable insights for the laboratory setting.

Physicochemical Properties of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BBrClO₃ | [8][9] |

| Molecular Weight | 341.39 g/mol | [8] |

| Melting Point | 104-109 °C | [8] |

| Appearance | Solid |

The structure of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid incorporates several key features that will influence its solubility:

-

Arylboronic Acid Moiety: The -B(OH)₂ group is capable of hydrogen bonding, which can enhance solubility in polar protic solvents. However, it also introduces the potential for dehydration.

-

Substituted Phenyl Ring: The presence of a bromine atom and a bulky 4-chlorobenzyloxy group increases the molecule's lipophilicity and molecular weight, which will generally favor solubility in less polar organic solvents.[10]

-

Polarity: The molecule possesses both polar (boronic acid, ether linkage) and nonpolar (aromatic rings, halogen substituents) regions, suggesting a complex solubility profile across a range of solvents.

The Challenge of Boroxine Formation: A Key Consideration for Boronic Acid Solubility

A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[10][11][12][13] This equilibrium is highly dependent on the solvent, temperature, and the presence of water.[2][11][14]

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

The formation of boroxine from the boronic acid can significantly alter the observed solubility, as the two species possess different physicochemical properties.[2] Therefore, when determining the solubility of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, it is crucial to consider the potential for this equilibrium to be present. For many practical applications, the "apparent solubility" of the mixture at equilibrium is the most relevant parameter.

A Strategic Approach to Solvent Selection

Given the complex structure of the target molecule, a systematic approach to solvent selection is recommended. The following classes of organic solvents are pertinent for investigation:

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF)) These solvents are generally good at solvating polar functional groups and are commonly used in reactions like the Suzuki-Miyaura coupling.[1]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) The ability of these solvents to act as hydrogen bond donors and acceptors may lead to favorable interactions with the boronic acid moiety.

-

Nonpolar Solvents: (e.g., Toluene, Hexanes, Dichloromethane) The large nonpolar surface area of the molecule suggests that it may have appreciable solubility in these solvents.

-

Ethers: (e.g., Diethyl ether, Dipropyl ether) Ethers are often good solvents for boronic acids and their reactions.[2]

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental design. Both thermodynamic and kinetic solubility are valuable parameters in different contexts.[15][16][17][18]

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[19] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Preparation: Add an excess amount of solid (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For boronic acids, 24-48 hours is a reasonable starting point.[5]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.[20]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6][20][21][22]

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a concentrated stock solution (typically in DMSO).[15][17][18][23][24][25]

Protocol (Nephelometric Method):

-

Stock Solution: Prepare a concentrated stock solution of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in DMSO (e.g., 10-20 mM).[15]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the target organic solvent.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[24]

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[6][24][25]

Caption: Workflow for kinetic solubility determination by nephelometry.

Analytical Quantification: HPLC-UV Method

A robust HPLC-UV method is essential for accurate solubility determination.

-

Standard Curve: Prepare a series of standard solutions of known concentrations of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in the mobile phase.

-

Chromatography: Inject the standards and the filtered samples from the solubility experiments onto an appropriate HPLC column (e.g., C18).

-

Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.

-

Calculation: Construct a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of the compound in the experimental samples.[22]

Interpreting and Applying the Solubility Data

The experimentally determined solubility values can be used to guide various scientific endeavors:

-

For Synthetic Chemists: The data will inform the choice of solvent for reactions to ensure the reagent is fully dissolved, and for crystallization to maximize yield and purity.

-

For Process Chemists: Understanding the solubility profile across different solvents is crucial for developing scalable purification and isolation procedures.

-

For Formulation Scientists: The solubility in various pharmaceutically acceptable solvents is a critical first step in developing a viable drug product.

Safety Considerations

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[26] Operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this or structurally similar compounds for detailed handling and disposal information.

Conclusion

Determining the solubility of a complex molecule like (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a multifaceted but essential task. By understanding the underlying chemical principles, particularly the potential for boroxine formation, and by employing robust experimental protocols such as the shake-flask method, researchers can obtain accurate and reliable data. This information is invaluable for optimizing synthetic procedures, developing purification strategies, and advancing drug discovery programs.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. Retrieved from [Link]

- Structure, Properties, and Preparation of Boronic Acid Deriv

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). MDPI. Retrieved from [Link]

-

Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]

-

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. (2025). Chemsrc. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009). PubMed. Retrieved from [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Literature Review of Boric Acid Solubility Data. (n.d.). UNT Digital Library. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). SpringerLink. Retrieved from [Link]

-

CAS NO. 849052-23-9 | (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid. (n.d.). Arctom. Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate. Retrieved from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. Retrieved from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved from [Link]

-

Solubility of phenylboronic compounds in water. (2017). SciSpace. Retrieved from [Link]

-

Effect of solvent on the Suzuki reaction a . (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. d-nb.info [d-nb.info]

- 3. improvedpharma.com [improvedpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. CAS#:849052-23-9 | (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | Chemsrc [chemsrc.com]

- 9. arctomsci.com [arctomsci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. enamine.net [enamine.net]

- 16. scispace.com [scispace.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pharmaguru.co [pharmaguru.co]

- 23. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid (CAS 849052-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid, a specialized chemical reagent with significant potential in synthetic organic chemistry. This document elucidates its core structural features, physicochemical properties, and primary applications, with a particular focus on its role as a building block in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and analytical methodologies are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: A Niche Reagent in Modern Synthesis

3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid (CAS 849052-23-9) is a bifunctional organoboron compound. Its structure is characterized by a phenylboronic acid moiety ortho-substituted with a 4-chlorobenzyloxy group and meta-substituted with a bromine atom. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the construction of sterically hindered biaryl structures. The presence of the boronic acid group facilitates carbon-carbon bond formation via Suzuki-Miyaura coupling, while the bromine atom offers a secondary site for further functionalization. The protected hydroxyl group (as a 4-chlorobenzyl ether) allows for selective reactions at other positions before potential deprotection to reveal a phenolic moiety.

Structural Analysis and Physicochemical Properties

The structural and physical properties of 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid are fundamental to its reactivity and handling.

| Property | Value | Source(s) |

| CAS Number | 849052-23-9 | [1] |

| Molecular Formula | C₁₃H₁₁BBrClO₃ | [1] |

| Molecular Weight | 341.39 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Melting Point | 104-109 °C | [3] |

| SMILES String | OB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2 | |

| InChI Key | KBWXXELCTOFTRW-UHFFFAOYSA-N |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[4][5]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[4]

The unique substitution pattern of 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid allows for the synthesis of complex biaryl compounds that can be further modified at the bromine or benzyloxy positions.

Sources

- 1. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]